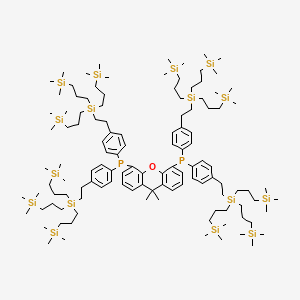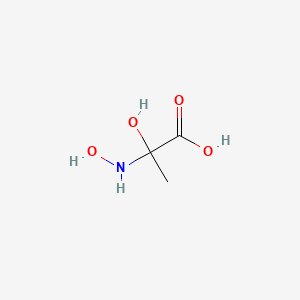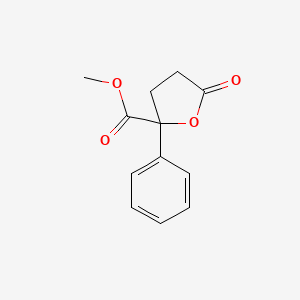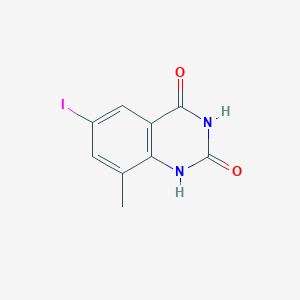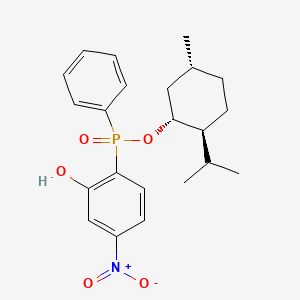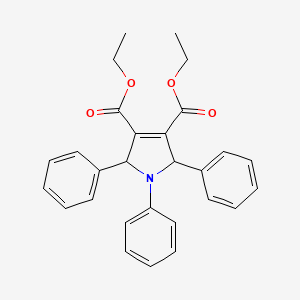
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a dihydropyrrole ring substituted with three phenyl groups and two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate typically involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate is then dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, DDQ.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole and dihydropyrrole derivatives, which can be further functionalized for specific applications .
科学研究应用
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- Diethyl pyrrole-2,5-dicarboxylate
- Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate stands out due to its three phenyl groups and the specific positioning of its ester groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
3339-86-4 |
|---|---|
分子式 |
C28H27NO4 |
分子量 |
441.5 g/mol |
IUPAC 名称 |
diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C28H27NO4/c1-3-32-27(30)23-24(28(31)33-4-2)26(21-16-10-6-11-17-21)29(22-18-12-7-13-19-22)25(23)20-14-8-5-9-15-20/h5-19,25-26H,3-4H2,1-2H3 |
InChI 键 |
NHOFTFPUBOZDPJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


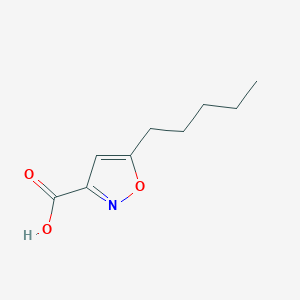

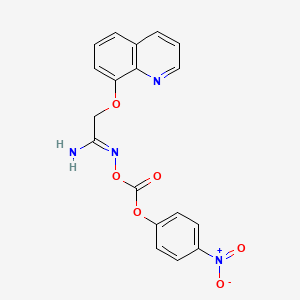
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
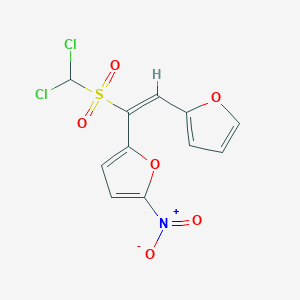
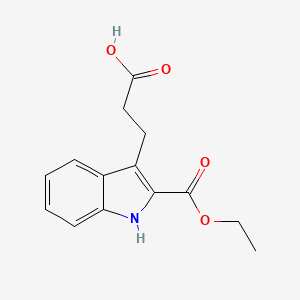

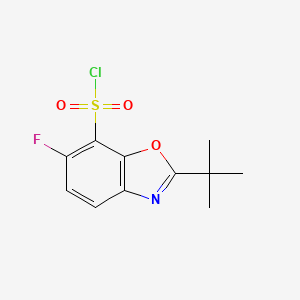
![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
